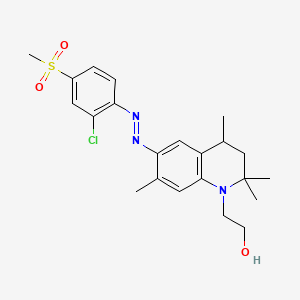
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- is a complex organic compound with a unique structure that includes a quinoline ring, an ethanol group, and a diazenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- typically involves multiple steps, starting with the formation of the quinoline ring. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene. The ethanol group is then introduced through a nucleophilic substitution reaction.
The diazenyl linkage is formed by diazotization of the corresponding amine, followed by coupling with the appropriate phenyl derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The diazenyl linkage can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- involves its interaction with specific molecular targets. The diazenyl linkage can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound’s ability to form hydrogen bonds and interact with enzymes can contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline ring structure.
Diazenyl compounds: Azo dyes are similar in having the diazenyl linkage.
Sulfonyl compounds: Sulfonamides share the sulfonyl group.
Uniqueness
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential applications. The presence of the quinoline ring, diazenyl linkage, and sulfonyl group in a single molecule makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63134-03-2 |
|---|---|
Molekularformel |
C22H28ClN3O3S |
Molekulargewicht |
450.0 g/mol |
IUPAC-Name |
2-[6-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethanol |
InChI |
InChI=1S/C22H28ClN3O3S/c1-14-10-21-17(15(2)13-22(3,4)26(21)8-9-27)12-20(14)25-24-19-7-6-16(11-18(19)23)30(5,28)29/h6-7,10-12,15,27H,8-9,13H2,1-5H3 |
InChI-Schlüssel |
HOOCPUZKGIXXDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)N=NC3=C(C=C(C=C3)S(=O)(=O)C)Cl)CCO)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















